molecular formula C14H16N4O B14487046 N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine CAS No. 65739-50-6

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine

Cat. No.: B14487046
CAS No.: 65739-50-6
M. Wt: 256.30 g/mol
InChI Key: CCGNYELIYGZVTC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine typically involves multiple steps, starting with the preparation of the triazine ring. Common methods include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(4-oxo-3-phenyl-1,2,4lambda~5~-triazin-6-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for research and industrial use.

Properties

CAS No.

65739-50-6

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N,N-dimethyl-1-(4-oxido-3-phenyl-1,2,4-triazin-4-ium-6-yl)prop-1-en-2-amine

InChI

InChI=1S/C14H16N4O/c1-11(17(2)3)9-13-10-18(19)14(16-15-13)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

CCGNYELIYGZVTC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-])N(C)C

Origin of Product

United States

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